molecular formula C119H189N43O36S2 B3058675 Atrial natriuretic factor 26, rat CAS No. 90984-99-9

Atrial natriuretic factor 26, rat

Cat. No.: B3058675
CAS No.: 90984-99-9
M. Wt: 2862.2 g/mol
InChI Key: RVAPHXSIIJVIEQ-ICYMVEPSSA-N
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Description

Atrial natriuretic factor 26, rat, is a peptide hormone primarily involved in the regulation of blood pressure and fluid balance. It is a member of the natriuretic peptide family, which includes brain natriuretic peptide and C-type natriuretic peptide. Atrial natriuretic factor 26 is secreted by the cardiac atria in response to atrial stretch due to increased blood volume . This peptide plays a crucial role in cardiovascular homeostasis by promoting natriuresis, diuresis, and vasodilation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of atrial natriuretic factor 26 involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically employs Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary protection of the amino group . The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods: Industrial production of atrial natriuretic factor 26 follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to enhance efficiency and consistency. The purification process involves multiple steps, including HPLC and lyophilization, to ensure high purity and stability of the final product .

Chemical Reactions Analysis

Types of Reactions: Atrial natriuretic factor 26 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide’s structure and function.

Common Reagents and Conditions:

Major Products Formed: The primary products formed from these reactions include modified peptides with altered biological activity. For example, oxidation of methionine residues can lead to the formation of methionine sulfoxide, which may affect the peptide’s stability and function .

Scientific Research Applications

Mechanism of Action

Atrial natriuretic factor 26 exerts its effects by binding to natriuretic peptide receptors, primarily the A-type natriuretic peptide receptor (NPR-A). This binding activates guanylate cyclase, leading to the production of cyclic guanosine monophosphate (cGMP). cGMP acts as a second messenger, mediating various physiological responses, including vasodilation, natriuresis, and diuresis . The peptide also inhibits the renin-angiotensin-aldosterone system (RAAS), further contributing to its hypotensive effects .

Comparison with Similar Compounds

Uniqueness: Atrial natriuretic factor 26 is unique due to its specific secretion from the atria in response to atrial stretch and its potent natriuretic and diuretic effects. Unlike BNP and CNP, atrial natriuretic factor 26 has a more pronounced role in regulating blood volume and pressure .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(4R,10S,16S,19S,22S,28S,31S,34S,37S,40S,49S,52R)-52-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-19-(3-amino-3-oxopropyl)-49-benzyl-28,37-bis[(2S)-butan-2-yl]-31,40-bis(3-carbamimidamidopropyl)-34-(carboxymethyl)-16-(hydroxymethyl)-22-methyl-10-(2-methylpropyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carbonyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C119H189N43O36S2/c1-8-59(5)92-112(195)142-49-87(171)143-61(7)94(177)147-71(34-35-84(121)168)101(184)156-78(52-163)98(181)141-50-89(173)145-72(41-58(3)4)96(179)140-51-90(174)146-82(110(193)153-75(45-85(122)169)105(188)158-79(53-164)107(190)152-74(43-63-23-14-11-15-24-63)104(187)149-69(28-19-39-136-118(129)130)99(182)155-77(114(197)198)44-64-30-32-65(167)33-31-64)56-199-200-57-83(160-109(192)81(55-166)159-108(191)80(54-165)157-100(183)68(27-18-38-135-117(127)128)148-95(178)66(120)25-16-36-133-115(123)124)111(194)151-73(42-62-21-12-10-13-22-62)97(180)139-47-86(170)138-48-88(172)144-67(26-17-37-134-116(125)126)102(185)162-93(60(6)9-2)113(196)154-76(46-91(175)176)106(189)150-70(103(186)161-92)29-20-40-137-119(131)132/h10-15,21-24,30-33,58-61,66-83,92-93,163-167H,8-9,16-20,25-29,34-57,120H2,1-7H3,(H2,121,168)(H2,122,169)(H,138,170)(H,139,180)(H,140,179)(H,141,181)(H,142,195)(H,143,171)(H,144,172)(H,145,173)(H,146,174)(H,147,177)(H,148,178)(H,149,187)(H,150,189)(H,151,194)(H,152,190)(H,153,193)(H,154,196)(H,155,182)(H,156,184)(H,157,183)(H,158,188)(H,159,191)(H,160,192)(H,161,186)(H,162,185)(H,175,176)(H,197,198)(H4,123,124,133)(H4,125,126,134)(H4,127,128,135)(H4,129,130,136)(H4,131,132,137)/t59-,60-,61-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,92-,93-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVAPHXSIIJVIEQ-ICYMVEPSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)C(C)CC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC(=O)O)[C@@H](C)CC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C119H189N43O36S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2862.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90984-99-9
Record name Atrial natriuretic factor 26, rat
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090984999
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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